Bicyclo[2.2.1]heptane-1,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2,4-bis(difluoromethoxy)phenyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N4O2/c19-17(20)27-13-6-5-11(14(9-13)28-18(21)22)8-12(10-23)16-25-24-15-4-2-1-3-7-26(15)16/h5-6,8-9,17-18H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFVNUZMDBRCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C(=CC3=C(C=C(C=C3)OC(F)F)OC(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412567 | |
| Record name | 3-[2,4-Bis(difluoromethoxy)phenyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6600-41-5 | |
| Record name | 3-[2,4-Bis(difluoromethoxy)phenyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for Bicyclo 2.2.1 Heptane 1,4 Diamine
Retrosynthetic Analysis of Bicyclo[2.2.1]heptane-1,4-diamine
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most direct approach involves the formation of the carbon-nitrogen bonds at the bridgehead positions as the final key step. This leads to precursors such as Bicyclo[2.2.1]heptane-1,4-dione or a 1,4-dioxygenated bicyclo[2.2.1]heptane derivative.
Alternative retrosynthetic pathways could involve rearrangement reactions of other bicyclic systems or the construction of the bicyclic framework with the nitrogen functionalities already in place or in the form of their precursors, such as nitro or azide (B81097) groups. One such strategy could start from Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which can be converted to the diamine via Hofmann, Curtius, or Schmidt rearrangements. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Each of these approaches presents its own set of challenges, particularly concerning the stereochemical control and the inherent strain of the bicyclic system.
Development of Novel Synthetic Pathways
The synthesis of this compound is not a trivial undertaking due to the steric hindrance and the pyramidalization of the bridgehead carbons. This section explores various strategies that have been developed for the construction of the core scaffold and the introduction of the diamine functionality.
Strategies for Carbon-Nitrogen Bond Formation within the Bicyclo[2.2.1]heptane Scaffold
The formation of carbon-nitrogen bonds at the bridgehead positions of the bicyclo[2.2.1]heptane system is a significant chemical challenge. Direct amination is often difficult due to the steric hindrance and the electronic nature of the bridgehead carbons. However, several indirect methods can be envisioned:
From Carboxylic Acids: The Curtius, Hofmann, and Schmidt rearrangements represent classical methods for the conversion of carboxylic acids to amines. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.gov Starting from Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, these rearrangements could provide a route to the target diamine. achemblock.com The Curtius rearrangement, for instance, involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the amine. wikipedia.orgorganic-chemistry.org
From Diones: The reductive amination of a Bicyclo[2.2.1]heptane-1,4-dione precursor is a more direct approach. This method involves the reaction of the dione (B5365651) with an amine source, typically ammonia (B1221849) or a protected amine, in the presence of a reducing agent.
Via Nitro or Azido Intermediates: The introduction of nitro groups at the bridgehead positions followed by their reduction offers another potential pathway. Similarly, the conversion of bridgehead halides or other suitable leaving groups to azides and subsequent reduction can yield the desired diamine. The synthesis of geminal azido-nitro compounds on a cyclohexane (B81311) and a norbornane (B1196662) system has been reported, suggesting the feasibility of such intermediates. datapdf.com
Exploration of Diels-Alder Reactions for Bicyclo[2.2.1]heptane System Construction
The Diels-Alder reaction is a powerful tool for the construction of the bicyclo[2.2.1]heptane skeleton. ontosight.ainih.govsigmaaldrich.com To access 1,4-disubstituted derivatives, a diene with substituents at the 1- and 4-positions is required. A significant development in this area is the synthesis of a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons. acs.orgnih.gov This was achieved through an intermolecular Diels-Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes. acs.orgnih.gov These 1,4-dioxygenated bicyclo[2.2.1]heptane derivatives are versatile intermediates that can potentially be converted to the 1,4-dione and subsequently to the 1,4-diamine.
An organocatalytic formal [4+2] cycloaddition has also been reported to provide access to a range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org This highlights the potential of Diels-Alder strategies for accessing chiral building blocks.
Reductive Amination Approaches for Diamine Synthesis
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. In the context of this compound synthesis, this would typically involve the conversion of Bicyclo[2.2.1]heptane-1,4-dione. While a direct protocol for the 1,4-dione is not extensively documented, the synthesis of the isomeric endo,endo-2,5-diaminonorbornane (DIANANE) provides a valuable case study. acs.orgnih.gov This synthesis involves the reductive amination of norbornane-2,5-dione with benzylamine, followed by hydrogenolytic debenzylation. acs.orgnih.gov
The choice of reducing agent is critical for controlling the stereoselectivity of the reaction. For instance, in the synthesis of DIANANE, the use of sodium triacetoxyborohydride (B8407120) was found to be crucial for achieving high endo-selectivity. acs.org High-pressure hydrogenation is also a viable method for the reductive amination of bicyclic ketones.
| Precursor | Amine Source | Reducing Agent | Product | Yield | Reference |
| Norbornane-2,5-dione | Benzylamine | Sodium triacetoxyborohydride | N,N'-Dibenzyl-endo,endo-2,5-diaminonorbornane | 98% | acs.org |
| N,N'-Dibenzyl-endo,endo-2,5-diaminonorbornane | - | H₂, Pearlman's catalyst | endo,endo-2,5-Diaminonorbornane (DIANANE) | quantitative | acs.org |
This table presents data for the synthesis of a related diamine, endo,endo-2,5-diaminonorbornane, to illustrate the reductive amination approach.
Enantioselective and Diastereoselective Synthetic Control
Achieving stereochemical control in the synthesis of this compound is a significant challenge. The rigid nature of the bicyclic system can lead to high diastereoselectivity in certain reactions.
For the synthesis of chiral diamines, several strategies can be employed:
Asymmetric Diels-Alder Reaction: The use of chiral catalysts or auxiliaries in the Diels-Alder reaction can lead to the formation of enantiomerically enriched bicyclo[2.2.1]heptane derivatives. nih.gov For example, a chiral Lewis acid has been used to catalyze the Diels-Alder reaction to produce bicyclo[2.2.1]heptane derivatives with high enantiomeric ratios. nih.gov
Resolution of Racemic Mixtures: Racemic diamines or their precursors can be resolved into their constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent.
Starting from Chiral Precursors: The use of enantiomerically pure starting materials can lead to the formation of chiral products.
In the synthesis of endo,endo-2,5-diaminonorbornane, the enantioselective synthesis was achieved starting from norbornadiene using a palladium-catalyzed Hayashi-hydrosilylation/Tamao-Fleming oxidation. acs.orgnih.gov This approach established the chirality early in the synthetic sequence. The subsequent reductive amination proceeded with high endo-selectivity, demonstrating the influence of the bicyclic framework on the stereochemical outcome. acs.org
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of each synthetic step towards this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and reagents.
In the reductive amination of norbornane-2,5-dione, the choice of reducing agent was critical for stereoselectivity. While some reducing agents gave a mixture of isomers, sodium triacetoxyborohydride provided high endo-selectivity. acs.org The reaction temperature also plays a significant role, with low temperatures often favoring higher selectivity.
For Diels-Alder reactions, the use of Lewis acid catalysts can accelerate the reaction and influence the stereochemical outcome. The optimization of the catalyst loading and reaction temperature is essential to achieve high yields and selectivities.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, catalytic methods, and atom-efficient reactions.
A plausible and prominent synthetic pathway to this compound likely proceeds through the corresponding dione, bicyclo[2.2.1]heptane-1,4-dione. The subsequent conversion of this dione to the diamine would typically be achieved via reductive amination. This two-step approach allows for the application of several green chemistry principles.
Water as a Solvent: For certain steps, particularly in the synthesis of precursors, water is an ideal green solvent. For instance, Diels-Alder reactions, which could be employed in the synthesis of the bicyclo[2.2.1]heptane skeleton, have been shown to be efficient in water, sometimes with fly-ash as a catalyst, presenting an environmentally friendly approach. mjcce.org.mk
| Green Chemistry Principle | Application in this compound Synthesis |
| Catalysis | Use of heterogeneous catalysts (e.g., Raney Ni, Pd/C) for reductive amination, allowing for catalyst recycling. |
| Safer Solvents | Potential use of water as a solvent in precursor synthesis, such as in Diels-Alder reactions. mjcce.org.mk |
| Atom Economy | Reductive amination is an atom-economical method for converting a dione to a diamine. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the bicyclic core. researchgate.net |
| Design for Energy Efficiency | Utilizing catalytic reactions that can be performed at lower temperatures and pressures. |
Scalability Considerations for this compound Production
The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.
Route Selection and Optimization: A key consideration for scalability is the choice of the synthetic route. A route that is robust, reproducible, and uses readily available and inexpensive starting materials is essential. The reductive amination of bicyclo[2.2.1]heptane-1,4-dione is a promising route for large-scale production due to its potential for high yields and the use of established industrial technologies. Optimization of reaction parameters such as temperature, pressure, catalyst loading, and reaction time is critical to maximize throughput and minimize costs.
Catalyst Selection and Handling: For catalytic processes, the choice of catalyst is paramount. For large-scale hydrogenations, factors such as catalyst activity, stability, and cost become critical. While noble metal catalysts like palladium are highly active, their cost can be a significant factor. Less expensive alternatives like Raney nickel may be more economically viable for industrial-scale production. The safe handling of pyrophoric catalysts like Raney nickel is a major operational consideration.
Process Safety: The scalability of any chemical process must prioritize safety. Reactions involving high-pressure hydrogenation require specialized equipment and stringent safety protocols. The use of flammable solvents and reagents also necessitates careful handling and process design to mitigate risks. A thorough hazard and operability (HAZOP) study is essential before scaling up any synthesis.
| Scalability Factor | Consideration for this compound Production |
| Cost of Starting Materials | Sourcing or developing a cost-effective synthesis for bicyclo[2.2.1]heptane-1,4-dione is crucial. |
| Reaction Conditions | Optimizing temperature, pressure, and reaction times for large-scale reactors to ensure efficiency and safety. |
| Catalyst Lifecycle | Evaluating the cost, activity, and recyclability of catalysts like Raney Ni or Pd/C. |
| Process Safety | Managing the risks associated with high-pressure hydrogenation and flammable materials. |
| Product Isolation | Developing efficient and scalable purification methods to achieve the desired product purity. |
| Waste Management | Implementing procedures for the disposal or recycling of solvents and byproducts in an environmentally responsible manner. |
Reactivity and Mechanistic Investigations of Bicyclo 2.2.1 Heptane 1,4 Diamine
Acid-Base Properties and Protonation Equilibria of Bridged Diamines
The basicity of amines is a fundamental property, quantified by the pKa value of their conjugate acid. alfa-chemistry.com For diamines such as bicyclo[2.2.1]heptane-1,4-diamine, the protonation occurs in two distinct steps, each characterized by its own equilibrium constant (pKa1 and pKa2).
The first protonation typically occurs at a higher pH (lower pKa value for the conjugate acid), while the second protonation is more difficult, requiring a much more acidic environment (higher pKa value). alfa-chemistry.com This difference arises from the electrostatic repulsion between the first proton that binds and the second incoming proton. alfa-chemistry.com The rigid bicyclic framework holds the two amino groups in a fixed spatial orientation, influencing the magnitude of this electrostatic interaction.
Table 1: Protonation Equilibria for a General Diamine
| Equilibrium | Description | Typical pKa Range |
| H₂N-R-NH₂ + H⁺ ⇌ H₃N⁺-R-NH₂ | First Protonation (pKa1) | 9-11 |
| H₃N⁺-R-NH₂ + H⁺ ⇌ H₃N⁺-R-NH₃⁺ | Second Protonation (pKa2) | 6-8 |
| Note: The pKa values are for the corresponding conjugate acids. A higher pKa indicates a more basic amine. masterorganicchemistry.commasterorganicchemistry.com |
Nucleophilic Reactivity of the Amino Groups in this compound
The amino groups of this compound are nucleophilic and can participate in a variety of substitution reactions. smolecule.com However, their reactivity is significantly constrained by the bicyclic structure. The bridgehead location of the nitrogen atoms makes backside attack, as required for a standard Sₙ2 reaction mechanism, sterically impossible. nasa.gov This structural rigidity prevents the necessary planar transition state for a carbonium ion at the bridgehead from forming easily, thus also hindering Sₙ1-type reactions at adjacent carbons. nasa.gov
Despite these limitations, the amino groups can react with suitable electrophiles. For instance, studies on similar bicyclic amines, such as (bicyclo[2.2.1]hept-5-en-endo-2-yl)methylamine, have shown that they undergo regioselective aminolysis of epoxides, acting as effective nucleophiles. researchgate.net The reaction of this related amine with aryl glycidyl (B131873) ethers proceeds according to the Krasusky rule, where the amine attacks the least substituted carbon of the epoxide ring. researchgate.net This suggests that this compound would likely react with electrophiles that are accessible without requiring a backside trajectory, such as in acylation or alkylation with unhindered electrophiles.
Electrophilic Derivatization and Functional Group Transformations
The primary amino groups of this compound are amenable to a range of electrophilic derivatization and functional group transformations. These reactions allow for the modification of the molecule's properties and the synthesis of more complex structures.
Common derivatizations include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, related bicyclic amines have been successfully reacted with reagents like p-methylbenzoyl chloride. researchgate.net
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, as demonstrated by the reaction of a bicyclic aminomethyl derivative with p-nitrophenylsulfonyl chloride. researchgate.net
Alkylation: The amino groups can be alkylated, although the steric hindrance of the bicyclic frame may necessitate specific conditions. Derivatization of the related 7-azabicyclo[2.2.1]heptane system includes the introduction of methyl, allyl, and other alkyl groups. google.com
These transformations are fundamental in leveraging the unique scaffold of this compound for applications in ligand synthesis and materials science. The resulting amides and sulfonamides exhibit different electronic properties and hydrogen-bonding capabilities compared to the parent diamine.
Stereochemical Outcomes and Regioselectivity in Reactions involving this compound
The rigid and well-defined stereochemistry of the bicyclo[2.2.1]heptane framework exerts a high degree of control over the outcomes of its reactions. The fixed spatial relationship between the bridgehead amino groups and the rest of the molecule dictates the regioselectivity and stereochemistry of product formation.
In reactions of related bicyclic amines, such as the aminolysis of epoxides, high regioselectivity is observed, with the nucleophilic attack occurring at a specific carbon of the electrophile. researchgate.net The stereochemical outcome is also highly controlled. For example, in the synthesis of related chiral diamines like DIANANE (cis-2,5-diaminobicyclo[2.2.1]heptane), the stereochemistry is carefully controlled throughout the synthetic sequence. researchgate.net The formation of diastereomers can occur if new chiral centers are formed during a reaction, and the ratio of these diastereomers is determined by the steric environment of the bicyclic scaffold. researchgate.net
Computational studies on the transition states of reactions involving bicyclic systems have shown that the stereochemical preference often arises from minimizing torsional strain and optimizing the alignment of nucleophiles for attack. The predictable stereochemical outcomes make bicyclo[2.2.1]heptane-based structures valuable as chiral scaffolds in asymmetric catalysis. researchgate.net
Reaction Kinetics and Thermodynamic Studies of this compound Processes
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and elucidating mechanisms. uclouvain.be Kinetic studies measure reaction rates, while thermodynamic studies determine the energy changes and equilibrium positions of reactions.
For complex reactions, such as the competitive aminolysis pathways of epoxides with related bicyclic amines, quantum-chemical calculations have been employed to determine activation barriers and Gibbs free energies. researchgate.net These theoretical studies help to explain experimentally observed product distributions by comparing the energy profiles of different reaction pathways. researchgate.net For example, calculations can reveal why the formation of a 1:2 adduct (diamine:epoxide) might be disfavored due to high activation barriers caused by steric hindrance. researchgate.net
Thermodynamic parameters, such as the free energy of solvation, are also critical for understanding reactivity in solution. For aliphatic diamines, computational models can provide reliable estimates of these values, which are crucial for accurate pKa predictions and for understanding solvent effects on reaction equilibria. acs.org
Table 2: Illustrative Calculated Kinetic Parameters for a Related Reaction (Data is illustrative for the reaction of an amine with an epoxide, based on findings for similar systems)
| Reaction Pathway | Activation Barrier (kcal/mol) | Gibbs Free Energy of Reaction (kcal/mol) |
| Path A (Regioisomer 1) | 15.2 | -10.5 |
| Path B (Regioisomer 2) | 18.5 | -8.2 |
| Note: This table illustrates how computational chemistry can be used to compare the kinetics (activation barrier) and thermodynamics (reaction energy) of competing reaction pathways. researchgate.net |
Mechanism Elucidation through Kinetic Isotope Effects and Transition State Analysis
The elucidation of reaction mechanisms for this compound can be achieved through advanced experimental and computational techniques, including kinetic isotope effect (KIE) studies and transition state analysis. libretexts.orged.ac.uk
A kinetic isotope effect is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org Primary KIEs are observed when a bond to the isotopically labeled atom is broken in the rate-determining step. libretexts.org Secondary KIEs, such as those measured in the solvolysis of other bicyclic tosylates, provide information about changes in hybridization at the reaction center during the transition state. rsc.org For reactions involving this compound, substituting hydrogen with deuterium (B1214612) on the carbons alpha to the nitrogen (α-deuterium KIE) could reveal details about the transition state of its nucleophilic reactions.
Transition state analysis, often performed using computational methods like DFT, provides a theoretical model of the highest energy point along the reaction coordinate. acs.org By examining the geometry and energy of the transition state, chemists can understand the origins of stereoselectivity and regioselectivity. researchgate.netacs.org For instance, transition state calculations for reactions involving similar bicyclic catalysts have successfully explained the observed enantioselectivities. acs.org The combination of experimental KIE data with computational transition state analysis offers a powerful approach to definitively establish the mechanism of reactions involving the this compound scaffold. ed.ac.uk
Theoretical and Computational Chemistry Approaches for Bicyclo 2.2.1 Heptane 1,4 Diamine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of Bicyclo[2.2.1]heptane-1,4-diamine. Methods like Density Functional Theory (DFT) and semi-empirical methods such as PM3 are employed to model its electronic structure. researchgate.net These calculations provide a detailed picture of electron density distribution, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO).
The Molecular Electrostatic Potential (MEP) map is particularly useful for identifying reactive sites. For this compound, the MEP would show regions of negative potential (typically colored red) concentrated around the nitrogen atoms of the amine groups, indicating their nucleophilic character and propensity to react with electrophiles. scielo.org.za Conversely, regions of positive potential (blue) would be located on the hydrogen atoms of the amine groups. scielo.org.za
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. The HOMO is primarily localized on the nitrogen lone pairs, consistent with their role as electron donors in chemical reactions. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Typical Parameters in Quantum Chemical Calculations for Amine Derivatives
| Parameter | Description | Typical Method/Basis Set | Application to this compound |
|---|---|---|---|
| Geometry Optimization | Finding the lowest energy arrangement of atoms. | DFT (e.g., B3LYP/6-31G(d,p)) | Determines the most stable 3D structure and bond parameters. |
| Electron Density | The probability of finding an electron at a specific location. | DFT, PM3 | Visualizes charge distribution and identifies nucleophilic centers (N atoms). researchgate.net |
| Molecular Electrostatic Potential (MEP) | The potential experienced by a positive point charge at the molecule's surface. | DFT (e.g., B3LYP/6-311G(d,p)) | Predicts sites for electrophilic and nucleophilic attack. scielo.org.za |
Conformational Analysis and Energy Landscape Mapping of this compound
The Bicyclo[2.2.1]heptane core, also known as norbornane (B1196662), is a highly rigid bicyclic system. uci.edu This rigidity significantly limits the conformational freedom of the molecule. Unlike flexible cyclic systems such as cyclohexane (B81311), the carbon skeleton of this compound does not exhibit chair-boat type conformational changes. uci.edursc.org
The primary source of conformational isomerism in this molecule arises from the rotation of the two amino groups (-NH₂) located at the bridgehead positions (C1 and C4). Computational methods can be used to map the potential energy landscape by systematically rotating the C-N bonds. These calculations help identify the most stable conformations (energy minima) and the energy barriers to rotation. The stability of different conformers is governed by a combination of steric hindrance and potential intramolecular hydrogen bonding between the two amine groups. Due to the fixed distance and orientation imposed by the rigid cage structure, the interactions between the 1- and 4-amino groups are unique and define the molecule's preferred shape and reactivity.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be used to validate and interpret experimental data. By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. researchgate.net Specific peaks in the calculated spectrum can be assigned to particular vibrational modes, such as N-H stretching and bending, and C-N stretching, aiding in the structural confirmation of the molecule.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These predicted chemical shifts for each unique proton and carbon atom in this compound can be directly compared to experimental spectra. researchgate.net Discrepancies between predicted and experimental values can often be resolved by considering solvent effects or by re-evaluating the proposed structure. This synergy between computational prediction and experimental measurement is a powerful approach for unambiguous structure elucidation. researchgate.net
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Bicyclic Amine
| Spectroscopic Data | Computational Prediction (Illustrative) | Experimental Data (Illustrative) |
|---|---|---|
| IR Frequency (N-H stretch) | 3450, 3360 cm⁻¹ | 3435, 3350 cm⁻¹ |
| ¹³C NMR Chemical Shift (C1) | 60.5 ppm | 59.8 ppm |
| ¹³C NMR Chemical Shift (C4) | 61.2 ppm | 60.3 ppm |
| ¹H NMR Chemical Shift (-NH₂) | 1.5 ppm | 1.4 ppm |
Computational Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations are instrumental in exploring the mechanisms of reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For instance, in reactions where the amine groups act as nucleophiles (e.g., in reactions with epoxides or alkyl halides), computational methods can be used to compare different possible reaction pathways. researchgate.net Calculations can determine the activation barriers for competing reactions, thereby explaining or predicting the observed regioselectivity and stereoselectivity. researchgate.net For this compound, this could involve modeling the mono-alkylation versus di-alkylation of the amine groups or predicting the stereochemical outcome of an addition reaction. Identifying the geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes, offering deep mechanistic insight. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically focus on isolated molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in a condensed phase, such as in a solvent. acs.orgsemanticscholar.org An MD simulation models the this compound molecule and a large number of solvent molecules over time, governed by a force field.
These simulations provide a detailed view of how the diamine tumbles and moves in solution and how it interacts with the surrounding solvent molecules. Key insights from MD simulations include:
Solvation Structure: Analyzing the radial distribution function (RDF) reveals how solvent molecules (e.g., water) arrange themselves around the amine groups, highlighting the nature and extent of hydrogen bonding. acs.org
Dynamic Hydrogen Bonding: MD can track the formation and breaking of hydrogen bonds between the diamine and the solvent, or potentially intramolecularly, over time.
Solvent Effects: By calculating the free energy of solvation, MD simulations can predict the solubility of the compound in different solvents. semanticscholar.org This is crucial for understanding its behavior in various reaction media or biological environments. The dynamic interactions with the solvent can also influence the conformational preferences of the amine groups.
Structure-Reactivity Relationship Predictions based on Computational Data
Computational data provides a quantitative basis for establishing structure-reactivity relationships. By calculating a range of molecular descriptors for this compound, its reactivity can be predicted and compared with other amines.
Key computational descriptors include:
Atomic Charges: Calculating the partial charges on each atom (e.g., using Natural Population Analysis, NPA) quantifies the nucleophilicity of the nitrogen atoms.
Frontier Orbitals: The energy and shape of the HOMO and LUMO can predict how the molecule will interact with electrophiles and nucleophiles. A high-energy HOMO indicates strong electron-donating (nucleophilic) character.
Molecular Electrostatic Potential (MEP): As mentioned earlier, the MEP map provides a visual guide to the most reactive sites for electrostatic interactions. scielo.org.za
By correlating these computed descriptors with experimental reaction rates or outcomes for a series of related compounds, a predictive model can be built. This allows researchers to understand how the rigid bicyclic framework of this compound influences the accessibility and inherent nucleophilicity of its bridgehead amine groups compared to more flexible acyclic or monocyclic diamines. researchgate.net
Applications of Bicyclo 2.2.1 Heptane 1,4 Diamine in Chemical Synthesis and Materials Science
Role as a Chiral Building Block in Asymmetric Organic Synthesis
The rigid bicyclo[2.2.1]heptane framework of bicyclo[2.2.1]heptane-1,4-diamine makes it an invaluable chiral building block in asymmetric organic synthesis. smolecule.com This structural rigidity allows for precise control over the spatial arrangement of functional groups, which is crucial for achieving high levels of stereoselectivity in chemical reactions. The presence of two amino groups offers versatile handles for the introduction of chirality and for the construction of more complex chiral molecules.
Derivatives of the bicyclo[2.2.1]heptane scaffold are frequently employed in the synthesis of novel chiral ligands and catalysts. For instance, chiral C2-symmetric diamines based on this framework, such as DIANANE (endo,endo-2,5-diaminonorbornane), have been synthesized and utilized in asymmetric catalysis. acs.org Schiff-base ligands derived from these diamines have proven effective in highly enantioselective reactions like the Nozaki–Hiyama–Kishi reaction. acs.org The synthesis of such chiral diamines often starts from readily available materials like norbornadiene and involves a sequence of stereoselective reactions. acs.org
The development of organocatalytic formal [4+2] cycloaddition reactions has provided rapid access to a variety of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org This highlights the utility of the bicyclo[2.2.1]heptane core in constructing chiral molecules with potential applications in drug discovery.
Development of Novel Ligands and Organocatalysts for Catalytic Reactions
The two nitrogen atoms in this compound enable it to function as a bidentate ligand, capable of chelating to metal centers to form stable complexes. This property is extensively exploited in the development of novel ligands for asymmetric catalysis. The rigid backbone of the diamine enforces a specific geometry upon the resulting metal complex, which can lead to high enantioselectivity in catalyzed reactions.
Furthermore, derivatives of bicyclo[2.2.1]heptane diamines are utilized as organocatalysts. These small organic molecules can catalyze a variety of chemical transformations without the need for a metal. The development of chiral bicyclic amines and their application in organocatalyzed reactions, such as the epoxidation of alkenes, has been an active area of research. diva-portal.org While some of these organocatalytic systems have shown good activity, achieving high enantioselectivity remains a key challenge. diva-portal.org
The versatility of the bicyclo[2.2.1]heptane scaffold is further demonstrated by the synthesis of various derivatives for specific catalytic applications. For example, chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton have been synthesized and used in rhodium-catalyzed asymmetric arylative bis-cyclization reactions. nih.gov
Integration into Macrocyclic and Supramolecular Architectures
The rigid and well-defined structure of this compound makes it an excellent component for the construction of larger, more complex molecular assemblies, including macrocycles and supramolecular structures.
Design and Synthesis of Hydrogen-Bonded Networks
The amino groups of this compound can act as both hydrogen bond donors and acceptors, facilitating the formation of well-ordered hydrogen-bonded networks. In the crystalline state, protonated forms of related bicyclic diamines, such as (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, have been shown to form complex three-dimensional networks through N—H⋯Br hydrogen bonds. iucr.org This ability to direct the assembly of molecules through hydrogen bonding is a key principle in crystal engineering and the design of functional solid-state materials.
Host-Guest Chemistry Involving the Bicyclic Diamine Scaffold
The cavity-like structure inherent to the bicyclo[2.2.1]heptane framework suggests its potential for use in host-guest chemistry. While direct studies on host-guest chemistry involving this compound are not extensively detailed in the provided results, the broader field of host-guest chemistry often utilizes rigid macrocyclic hosts to encapsulate smaller guest molecules. thno.org The bicyclic diamine scaffold could potentially be incorporated into larger macrocyclic structures to create novel host molecules with specific recognition properties.
Utilization in Polymer Chemistry and Advanced Materials
The unique structural features of this compound also lend themselves to applications in polymer chemistry, leading to the development of advanced materials with enhanced properties.
Synthesis of High-Performance Polyimides and other Polymeric Systems
This compound serves as a valuable monomer in the synthesis of high-performance polyimides. Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the rigid, alicyclic bicyclo[2.2.1]heptane unit into the polymer backbone can significantly enhance these properties.
The polycondensation of alicyclic diamines, including those with a bicyclo[2.2.1]heptane structure, with various dianhydrides leads to the formation of poly(amic acid)s, which are then converted to polyimides. researchgate.netpsu.edu These polyimides often exhibit improved solubility in organic solvents compared to their fully aromatic counterparts, which is a significant advantage for processing. researchgate.netacs.org Furthermore, polyimides derived from alicyclic monomers can display high optical transparency and low dielectric constants, making them suitable for applications in microelectronics and optoelectronics. psu.edumdpi.com
Research has explored the synthesis of various polyimides from different isomers of diaminomethyl-bicyclo[2.2.1]heptane and alicyclic tetracarboxylic dianhydrides. psu.edugoogle.com The properties of the resulting polyimides, such as thermal stability (glass transition temperatures often above 280°C), solubility, and optical properties, can be tailored by carefully selecting the monomer structures. psu.edu
Table of Research Findings on this compound and its Derivatives:
| Application Area | Key Finding | Reference(s) |
| Asymmetric Synthesis | Serves as a chiral building block for complex molecules. | smolecule.com |
| Asymmetric Synthesis | DIANANE, a chiral C2-symmetric diamine based on this scaffold, is used in enantioselective reactions. | acs.org |
| Catalysis | Functions as a chelating ligand or organocatalyst in enantioselective reactions. | |
| Catalysis | Chiral bicyclic amines used in organocatalyzed epoxidation of alkenes. | diva-portal.org |
| Supramolecular Chemistry | Protonated derivatives form complex 3D hydrogen-bonded networks. | iucr.org |
| Polymer Chemistry | Used as a monomer to synthesize high-performance polyimides. | researchgate.netpsu.edu |
| Polymer Chemistry | Resulting polyimides show enhanced thermal stability, solubility, and optical transparency. | psu.edumdpi.com |
Influence of Bicyclic Diamine Structure on Polymer Thermal and Mechanical Properties
The incorporation of rigid bicyclic units, such as the bicyclo[2.2.1]heptane scaffold, into polymer backbones significantly impacts the resulting material's thermal and mechanical characteristics. When used as a monomer in the synthesis of polymers like polyimides, the bicyclic structure introduces a high degree of rigidity and disrupts efficient chain packing. This leads to materials with a unique combination of properties.
Studies on polyimides synthesized from related polyalicyclic monomers, such as those derived from bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic dianhydride, demonstrate these effects. The introduction of the non-aromatic, bicyclic moiety results in polyimides with high glass transition temperatures (Tg), often exceeding 280°C and sometimes reaching over 400°C. psu.eduresearchgate.net This high thermal stability is a direct consequence of the restricted rotational freedom of the polymer backbone imposed by the bicyclic ring system. The 5% weight loss temperatures for such polyimides are typically over 450°C, indicating excellent thermal robustness. psu.eduresearchgate.netacs.org
Mechanically, these polymers exhibit high tensile moduli and strengths. For instance, polyimide films prepared with bicyclic monomers have shown tensile moduli in the range of 1.5 to 3.0 GPa and tensile strengths between 52 and 145 MPa. psu.eduacs.org However, the rigidity of the bicyclic structure can also lead to lower elongation at break, typically in the range of 3-11%, as it reduces the flexibility of the polymer chains. acs.org
Furthermore, the non-planar, bulky nature of the bicyclic unit can hinder the close packing of polymer chains, which often enhances solubility in common organic solvents compared to their fully aromatic counterparts. psu.edumdpi.com This improved processability is a significant advantage for practical applications. The amorphous nature of these polyimides, confirmed by X-ray diffraction studies, is also attributed to the irregular chain packing caused by the alicyclic structure. mdpi.comresearchgate.net
The following table summarizes typical properties of polyimides incorporating bicyclic structures, illustrating the influence of the rigid alicyclic core.
| Property | Value Range | Source |
| Glass Transition Temperature (Tg) | 272°C - >400°C | psu.eduacs.orgmdpi.com |
| 5% Weight Loss Temperature (Td5) | >430°C | psu.eduacs.orgmdpi.com |
| Tensile Modulus | 1.5 - 3.0 GPa | psu.eduacs.org |
| Tensile Strength | 52 - 145 MPa | psu.eduacs.org |
| Elongation at Break | 3% - 11% | acs.org |
| Solubility | Soluble in aprotic polar solvents (e.g., DMAc, NMP) | psu.edumdpi.com |
| Optical Transparency (%T at 400-780nm) | >85% | psu.edu |
This table presents a summary of findings from studies on polyimides containing various bicyclic monomers, including derivatives of bicyclo[2.2.1]heptane and bicyclo[2.2.2]octane, to illustrate the general effects of such structures.
Precursor for Advanced Organic Frameworks (e.g., COFs, MOFs)
This compound is identified as a valuable building block for the synthesis of advanced porous crystalline materials, namely Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). ambeed.comchemenu.com These materials are constructed from organic linkers (or struts) connected through strong covalent bonds (in COFs) or coordination bonds with metal ions/clusters (in MOFs) to form highly ordered, porous structures.
The utility of this compound as a precursor stems from its rigid bicyclic core and the presence of two reactive amine groups at the bridgehead positions (1 and 4). This specific geometry makes it a linear and rigid linker, which is a desirable characteristic for creating predictable and robust framework structures. The amine functional groups can readily participate in condensation reactions to form the linkages that define the framework, such as imine bonds in COFs. mdpi.com
While specific examples of COFs or MOFs constructed directly from this compound are not yet prevalent in published literature, the principle is well-established with analogous linkers. For instance, the use of other rigid, non-aromatic bicyclic linkers, such as bicyclo[2.2.2]octane-1,4-dicarboxylic acid, has been successfully demonstrated in the synthesis of MOFs. mdpi.comrsc.orgresearchgate.net These materials exhibit unique properties, such as high transparency, which is a direct result of using aliphatic linkers that lack the light-absorbing properties of their aromatic counterparts. rsc.orgresearchgate.net The incorporation of such aliphatic linkers allows for fine-tuning of pore size and modification of host-guest interactions within the framework. mdpi.com
The potential to create highly stable and porous frameworks makes this compound a promising candidate for developing novel COFs and MOFs for applications in gas storage, separation, and catalysis.
Future Research Directions and Emerging Paradigms for Bicyclo 2.2.1 Heptane 1,4 Diamine
Exploration of Automated Synthesis and Flow Chemistry Methodologies
The transition from traditional batch synthesis to automated and continuous flow processes presents a significant opportunity for the production of Bicyclo[2.2.1]heptane-1,4-diamine and its derivatives. Flow chemistry, in particular, offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and potential for higher yields and purity.
Recent developments in flow chemistry have demonstrated its advantages for the synthesis of bicyclic compounds. The use of microreactors can facilitate reactions that are difficult to control in batch, such as rapid exothermic reactions or those involving unstable intermediates. For instance, the Curtius rearrangement, a key step in some amine syntheses, has been successfully performed in a microreactor for a related 7-oxabicyclo[2.2.1]heptane system, showcasing the potential for safer and more efficient production of bicyclic amines. mt.com The scalability of such processes is a key advantage, with demonstrated production rates that could reach kilograms per year from a lab-scale setup. mdpi.com
Future research will likely focus on developing integrated flow systems for the multi-step synthesis of this compound, incorporating in-line purification and analysis to streamline the entire production process.
Table 1: Comparison of Batch vs. Flow Chemistry for Bicyclic Compound Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. |
| Safety | Higher risk with hazardous reagents and exothermic reactions. | Improved safety due to small reaction volumes and better heat dissipation. |
| Scalability | Often requires significant redevelopment for scale-up. | Readily scalable by extending reaction time or using parallel reactors. |
| Efficiency | Can lead to lower yields and more byproducts. | Often results in higher yields, selectivity, and purity. |
Application in Sustainable Chemistry and Green Solvent Systems
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. For this compound, this involves the use of environmentally benign solvents, renewable starting materials, and catalytic methods that minimize waste.
The development of green synthetic routes for cyclic amines is an active area of research. mdpi.com Methodologies such as one-pot reactions, microwave-assisted synthesis, and the use of aqueous media are being explored to reduce the environmental impact of amine synthesis. mdpi.com A key focus is the replacement of conventional volatile organic solvents with greener alternatives. Deep eutectic solvents (DESs), for example, have emerged as promising, environmentally friendly substitutes for traditional solvents in amine synthesis. mdpi.com Their low volatility, high thermal stability, and tunable polarity make them suitable for a variety of amination reactions. mdpi.com
Future work in this area will aim to develop catalytic systems that are both efficient and sustainable for the synthesis and functionalization of this compound. This includes the use of earth-abundant metal catalysts and biocatalysis to create more environmentally friendly processes. arkat-usa.org
Table 2: Examples of Green Solvents and Their Potential Application in Bicyclic Amine Synthesis
| Green Solvent | Key Properties | Potential Application |
| Water | Non-toxic, readily available, non-flammable. | Hydroamination reactions, synthesis in aqueous media. mdpi.com |
| Deep Eutectic Solvents (DESs) | Low volatility, biodegradable, tunable properties. | Reaction medium and catalyst for amination reactions. mdpi.com |
| Supercritical CO2 | Non-toxic, non-flammable, easily removable. | Extraction and purification processes, reaction medium. researchgate.net |
| Bio-derived solvents (e.g., Ethanol) | Renewable, biodegradable. | Replacement for petroleum-based solvents in various synthetic steps. researchgate.net |
Advanced In-Situ Characterization for Real-Time Reaction Monitoring
To optimize and control the synthesis of this compound, real-time monitoring of reaction progress is crucial. Advanced in-situ characterization techniques provide valuable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts.
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring cycloaddition reactions, a common strategy for constructing bicyclic frameworks. It allows for the real-time tracking of reactant consumption and product formation by observing changes in characteristic vibrational bands. researchgate.netmt.com Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated into flow systems to provide detailed structural information on the species present in the reaction mixture at any given time. nih.govmpg.de This enables the identification of transient intermediates and a deeper understanding of the reaction mechanism. mpg.debeilstein-journals.org
The application of these techniques to the synthesis of this compound will facilitate the rapid optimization of reaction conditions and the development of more robust and efficient synthetic protocols.
Computational Design and Predictive Synthesis of Novel this compound Derivatives
Computational chemistry and machine learning are emerging as powerful tools for the design and synthesis of new molecules with desired properties. For this compound, these approaches can accelerate the discovery of novel derivatives with enhanced performance in various applications.
Density Functional Theory (DFT) calculations can be used to predict the physicochemical properties of new bicyclo[2.2.1]heptane derivatives, such as their stability and reactivity. researchgate.net This allows for the in-silico screening of a large number of potential candidates before committing to their synthesis. For example, computational studies have been used to design bicyclo[2.2.1]heptane derivatives as high-energy density compounds. researchgate.net
Furthermore, machine learning algorithms can be trained on existing reaction data to predict the outcome of new synthetic reactions. friedler.netprinceton.edu This "predictive synthesis" approach can guide the selection of optimal reaction conditions and starting materials to achieve the desired functionalized this compound derivatives, saving significant time and resources in the laboratory. nih.govacs.org
Multidisciplinary Approaches for Expanding the Utility of Bicyclic Diamine Scaffolds
The unique structural features of this compound make it a versatile scaffold for applications in diverse fields, including medicinal chemistry, materials science, and coordination chemistry. A multidisciplinary approach is key to unlocking its full potential.
In medicinal chemistry , the rigid bicyclic framework can be used to control the spatial orientation of functional groups, leading to compounds with high affinity and selectivity for biological targets. researchgate.net Bicyclic diamines are valuable building blocks in drug discovery for creating conformationally restricted molecules. researchgate.netresearchgate.net
In materials science , bicyclic diamines can be incorporated into polymers to enhance their thermal and mechanical properties. Fully alicyclic polyimides synthesized from bicyclic diamines have shown good solubility and film-forming properties, making them promising for applications in microelectronics and optics. researchgate.netrsc.org
In coordination chemistry , bicyclic diamines can act as chiral ligands for the synthesis of metal complexes with applications in asymmetric catalysis. researchgate.net The rigid backbone of the diamine can impart high stereoselectivity to catalytic transformations.
Future research will involve collaborations between synthetic chemists, computational scientists, biologists, and materials scientists to design and synthesize novel this compound derivatives and explore their applications in these and other emerging fields.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for bicyclo[2.2.1]heptane-1,4-diamine, and what experimental variables influence yield and stereoselectivity?
- Methodological Answer : While direct synthesis protocols for the diamine are not explicitly documented, analogous bicyclo[2.2.1]heptane derivatives (e.g., carboxylates) are synthesized via organocatalyzed [4+2] cycloaddition reactions . Key variables include:
- Catalyst selection : Chiral catalysts (e.g., thiourea-based organocatalysts) can enhance enantioselectivity.
- Solvent and temperature : Dichloromethane (DCM) at −40°C improves stereocontrol (dr up to 7.1:1) .
- Substrate pre-functionalization : Hydrolysis of ester intermediates (e.g., dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate) may yield diacids, which could be converted to diamines via Curtius or Hofmann rearrangements .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to analyze the rigid bicyclic framework. Distinct splitting patterns arise from axial-equatorial proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (inferred from related compounds: ~140–160 g/mol).
- X-ray Crystallography : Resolve stereochemistry and bond angles, leveraging precedents from MOF studies with bicyclo-derived ligands .
- Chiral HPLC : Separate enantiomers using cellulose-based columns, given the compound’s potential chirality .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound impact its utility in metal-organic framework (MOF) design?
- Methodological Answer :
- Steric and Electronic Effects : The diamine’s bridgehead amines can act as linkers, with spatial constraints influencing pore geometry. Compare to bicyclo[2.2.1]heptane-1,4-dicarboxylate (bhdc) in ZUL-C5 MOFs, which exhibit "channel switching" for selective hydrocarbon separation .
- Coordination Studies : Test ligand-metal binding via titration experiments (e.g., with Cu) using UV-Vis or EPR spectroscopy. Adjust pH to optimize amine deprotonation.
- Computational Modeling : Density Functional Theory (DFT) simulations predict binding energies and framework stability .
Q. What strategies address contradictions in reported physicochemical properties of bicyclo[2.2.1]heptane derivatives?
- Methodological Answer :
- Data Validation : Cross-reference sparse diamine data (e.g., CAS 6600-41-5 ) with bicyclo[2.2.1]heptane analogs. For example, bicyclo[2.2.1]heptane has a melting point of −95.1°C , suggesting similar thermal stability for the diamine.
- Experimental Replication : Reproduce hydrolysis conditions (e.g., enzymatic vs. acidic) for dimethyl ester precursors and measure diamine purity via GC-MS.
- Collaborative Databases : Leverage authoritative sources (e.g., LANGE’s Handbook ) to resolve discrepancies in boiling points or solubility.
Q. What role do reaction kinetics play in enantioselective synthesis of this compound?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Lower temperatures (−40°C to −60°C) favor kinetic products with higher diastereomeric ratios (dr), as seen in cycloadditions .
- Catalyst Screening : Test pyrrolidine-based catalysts for asymmetric induction, monitoring progress via in-situ IR or circular dichroism (CD).
- Scale-Up Challenges : Address exothermicity in large-scale reactions using flow chemistry to maintain temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
